

## Chromatographic Separation of Rifaximin and Rifaximin-d6

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This application note details a validated LC-MS/MS method for the quantification of Rifaximin in biological matrices, utilizing **Rifaximin-d6** as an internal standard to ensure accuracy and precision.

## **Principle**

The method employs a reversed-phase high-performance liquid chromatography (HPLC) system for the separation of Rifaximin and **Rifaximin-d6**. Detection is achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a deuterated internal standard (**Rifaximin-d6**) compensates for potential variations in sample preparation and instrument response.

## Experimental Protocols Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) procedure is utilized to isolate Rifaximin and **Rifaximin-d6** from the biological matrix (e.g., human plasma).

#### Materials:

- Human plasma samples
- Rifaximin and Rifaximin-d6 analytical standards



- Methyl t-butyl ether
- Dichloromethane
- · Orthophosphoric acid solution
- Acetonitrile
- 10 mM Ammonium formate (pH 4.0)
- Methanol
- Polypropylene tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

#### Procedure:

- Pipette 400 μL of the plasma sample into a polypropylene tube.
- Add 50 μL of the **Rifaximin-d6** internal standard working solution (20 ng/mL).
- Briefly vortex the sample.
- Add 100 μL of orthophosphoric acid solution and vortex.
- Add 3.0 mL of the extraction solvent mixture (methyl t-butyl ether:dichloromethane, 75:25 v/v).
- Vortex the mixture for 20 minutes to ensure thorough extraction.
- Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.
- Carefully transfer the supernatant (organic layer) to a clean polypropylene tube.



- Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40 °C.
- Reconstitute the dried residue with 200 µL of the mobile phase and vortex to dissolve.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

### **Chromatographic and Mass Spectrometric Conditions**

The separation and detection of Rifaximin and **Rifaximin-d6** are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Conditions



Parameter	Condition	
Chromatography System	HPLC or UHPLC system	
Analytical Column	Zorbax SB C18, 4.6 x 75 mm, 3.5 μm or Gemini C18, 50 x 2.0 mm, 5 μm	
Mobile Phase	A: 10 mM Ammonium formate (pH 4.0) or 0.1% Formic acid in waterB: Acetonitrile	
Elution Mode	Isocratic	
Mobile Phase Ratio	20:80 (A:B) v/v[1][2][3] or as optimized	
Flow Rate	0.3 mL/min[1][2] or 0.2 mL/min	
Injection Volume	5 μL	
Column Temperature	30°C	
Autosampler Temperature	4°C	
Mass Spectrometer	Triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Detection Mode	Multiple Reaction Monitoring (MRM)	
MRM Transitions	Rifaximin: m/z 786.4 → 754.4Rifaximin-d6: m/z 792.5 → 760.5	
Run Time	Approximately 5 minutes	

### **Data Presentation**

The developed method has been validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, precision, and accuracy.

Table 2: Quantitative Performance Data

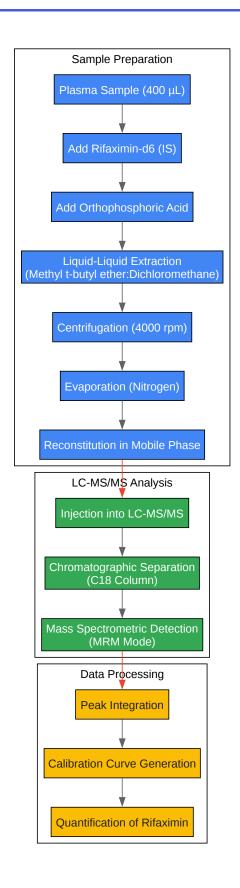


Parameter	Rifaximin	Rifaximin-d6
Linearity Range	20 - 20000 pg/mL or 10 - 5000 pg/mL	N/A
Correlation Coefficient (r²)	> 0.9995	N/A
Retention Time	3.3 ± 0.2 min	3.3 ± 0.2 min
Intra-day Precision (%RSD)	0.6 - 2.6%	N/A
Inter-day Precision (%RSD)	2.2 - 5.6%	N/A
Accuracy	95.7 - 105.0%	N/A
Recovery	88.79 ± 2.43%	90.94 ± 3.24%
Lower Limit of Quantification (LLOQ)	10 pg/mL or 20 pg/mL	N/A

# Mandatory Visualizations Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.





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Caption: Experimental workflow for the LC-MS/MS analysis of Rifaximin.



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